(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid
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Overview
Description
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Amino Acid Backbone: The protected amino group is then coupled with a suitable carboxylic acid derivative to form the amino acid backbone.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for more complex molecules. Its Fmoc-protected amino group makes it useful in peptide synthesis.
Biology
The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Medicine
Potential medicinal applications include the development of new drugs, particularly those targeting specific proteins or enzymes.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-({[(tert-Butoxycarbonyl)amino]-3-(3,4,5-trimethoxyphenyl)propanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Similar structure but without the methoxy groups on the phenyl ring.
Uniqueness
The presence of the trimethoxyphenyl group and the Fmoc protecting group makes (3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid unique. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C27H27NO7 |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H27NO7/c1-32-23-12-16(13-24(33-2)26(23)34-3)22(14-25(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-13,21-22H,14-15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m1/s1 |
InChI Key |
GKPCKILUUCGAMP-JOCHJYFZSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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